

# Application Note: Phase 2 Clinical Trial Design for NA-931 in Obesity

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

NA-931 is a first-in-class, orally administered, small-molecule quadruple receptor agonist that simultaneously targets the insulin-like growth factor 1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors.[1][2] This multipathway approach is designed to restore metabolic homeostasis, enhance weight loss, and preserve muscle mass, offering a potentially more comprehensive and well-tolerated treatment for obesity compared to existing therapies.[2][3][4] Preclinical and Phase 1 data have demonstrated promising efficacy and safety.[3] This document outlines the protocol for a Phase 2 clinical trial to evaluate the dose-response, efficacy, and safety of NA-931 in adults with obesity or overweight with associated comorbidities.

# **Clinical Trial Protocol**

1.1 Study Title: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of Oral NA-931 for Chronic Weight Management in Adults with Obesity or Overweight.

#### 1.2 Study Objectives

- Primary Objective: To evaluate the dose-dependent effect of NA-931 on body weight reduction compared to placebo.
- Secondary Objectives:







- To assess the proportion of participants achieving clinically significant weight loss thresholds (≥5%, ≥10%, and ≥12%).[5]
- To evaluate the effects of NA-931 on body composition, including fat mass and lean muscle mass.[1]
- To assess the effects of NA-931 on various cardiometabolic parameters.
- To characterize the safety and tolerability profile of NA-931.
- To evaluate the pharmacokinetics (PK) of NA-931.

#### 1.3 Study Design

This is a 13-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][5] Eligible participants will be randomized in a 1:1:1:1 ratio to receive one of three dose levels of NA-931 or a matching placebo, administered orally once daily.





Click to download full resolution via product page

Caption: High-level overview of the parallel-group study design.



## 1.4 Patient Population

- Inclusion Criteria:
  - Male or female adults, aged 18-65 years.
  - Body Mass Index (BMI) ≥30 kg/m² or ≥27 kg/m² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).[1]
  - History of at least one self-reported unsuccessful dietary effort to lose weight.
  - Stable body weight (<5 kg change) for 3 months prior to screening.[6]</li>
  - Willingness to follow a standardized diet and exercise counseling program.
  - Signed informed consent.
- Exclusion Criteria:
  - Previous or planned bariatric surgery.
  - Use of any weight-loss medication within 3 months of screening.
  - Uncontrolled diabetes (HbA1c > 10%).
  - History of pancreatitis or medullary thyroid carcinoma.
  - Significant cardiovascular, renal, or hepatic disease.
  - Pregnancy or lactation.

# **Study Endpoints and Assessments**



| Endpoint Category     | Primary Endpoint                                                                                                                                                              | Secondary & Exploratory<br>Endpoints                                                                                                                                |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Efficacy              | <ul> <li>Percent change in body<br/>weight from baseline to Week<br/>13.</li> </ul>                                                                                           | • Proportion of participants achieving ≥5%, ≥10%, and ≥12% weight loss at Week 13.• Absolute change in body weight.• Change in waist circumference.• Change in BMI. |
| Body Composition      | • Change from baseline in total<br>body fat mass (kg).• Change<br>from baseline in lean body<br>mass (kg).                                                                    |                                                                                                                                                                     |
| Cardiometabolic       | • Change in systolic and diastolic blood pressure.• Change in HbA1c, fasting glucose, and insulin.• Change in lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides). |                                                                                                                                                                     |
| Safety & Tolerability | • Incidence and severity of<br>Treatment-Emergent Adverse<br>Events (TEAEs).• Changes in<br>vital signs, ECGs, and clinical<br>laboratory values.                             | _                                                                                                                                                                   |
| Pharmacokinetics      | <ul> <li>Plasma concentrations of<br/>NA-931 to determine Cmax,<br/>Tmax, and AUC.</li> </ul>                                                                                 |                                                                                                                                                                     |

# **Study Procedures and Methodologies**

# 3.1 Schedule of Assessments



| Assessme<br>nt                      | Screening | Baseline<br>(Day 1) | Week 4 | Week 8 | Week 13<br>(EOT) | Week 17<br>(Follow-<br>up) |
|-------------------------------------|-----------|---------------------|--------|--------|------------------|----------------------------|
| Informed<br>Consent                 | ×         |                     |        |        |                  |                            |
| Inclusion/E<br>xclusion<br>Criteria | X         | Х                   |        |        |                  |                            |
| Medical<br>History                  | х         |                     | -      |        |                  |                            |
| Physical<br>Examinatio<br>n         | X         | X                   |        |        |                  |                            |
| Demograp<br>hics                    | х         |                     | _      |        |                  |                            |
| Dispense<br>Study Drug              | X         | X                   | X      |        |                  |                            |
| Vital Signs                         | Х         | X                   | X      | X      | X                | Χ                          |
| Body<br>Weight &<br>Waist Circ.     | X         | X                   | X      | X      | X                | X                          |
| Body<br>Compositio<br>n (DXA)       | Х         | X                   |        |        |                  |                            |
| 12-Lead<br>ECG                      | х         | ×                   | _      |        |                  |                            |
| Safety<br>Labs                      | ×         | Х                   | ×      | X      | ×                |                            |
| Cardiomet abolic Labs               | X         | Х                   |        |        |                  | _                          |



| PK<br>Sampling                  | Х | Х | X | X |   |
|---------------------------------|---|---|---|---|---|
| Adverse<br>Event<br>Monitoring  | Х | X | × | X | X |
| Diet/Exerci<br>se<br>Counseling | X | X | X | X |   |

## 3.2 Experimental Protocols

- Anthropometric Measurements: Body weight will be measured in the morning after voiding, with the participant wearing light clothing and no shoes, using a calibrated digital scale.
   Waist circumference will be measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
- Body Composition: Total and regional fat mass and lean body mass will be assessed using Dual-Energy X-ray Absorptiometry (DXA), a non-invasive imaging technique.
- Cardiometabolic and Safety Labs: Blood samples will be collected after an overnight fast.
   Standard enzymatic assays will be used for lipid panels and glucose. HbA1c will be measured by high-performance liquid chromatography (HPLC). A central laboratory will perform all analyses.
- Pharmacokinetic Analysis: Sparse PK blood samples will be collected at specified time
  points post-dose during clinic visits. Plasma concentrations of NA-931 will be determined
  using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

# **Data Presentation and Visualization**

#### 4.1 Mechanism of Action of NA-931

NA-931's unique quadruple agonism engages multiple metabolic pathways to achieve weight loss while preserving muscle.[1][4]







Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. NA-931 [biomedind.com]
- 2. Biomed Industries.<sup>™</sup> News- Biomed Industries Presents Breakthrough Phase 2 Results of NA-931, an Oral Quadruple Agonist for Obesity, at ADA 2025 [biomedind.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. peptidology.co [peptidology.co]
- 5. Biomed Industries.<sup>™</sup> News- Biomed Industries Unveils Promising Phase 2 Results of NA-931, the First Oral Quadruple Agonist for Obesity at ENDO 2025 [biomedind.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medpace.com [medpace.com]
- To cite this document: BenchChem. [Application Note: Phase 2 Clinical Trial Design for NA-931 in Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617325#phase-2-clinical-trial-design-for-na-931-in-obesity]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com